molecular formula C15H22N2O3 B5583954 4-ethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide

4-ethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B5583954
M. Wt: 278.35 g/mol
InChI Key: HBNFGOVJZHIZSP-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide is a synthetic organic compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . This compound is characterized by the presence of an ethoxy group, a morpholine ring, and a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-ethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 4-(2-chloro ethyl) morpholine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the coupling reactions.

Chemical Reactions Analysis

4-ethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium ethoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-ethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation.

Comparison with Similar Compounds

4-ethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide can be compared with other benzamide derivatives, such as:

Properties

IUPAC Name

4-ethoxy-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-2-20-14-5-3-13(4-6-14)15(18)16-7-8-17-9-11-19-12-10-17/h3-6H,2,7-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNFGOVJZHIZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805865
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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